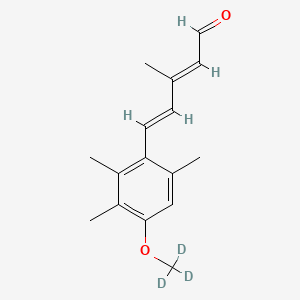

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal

Description

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal is a deuterated aromatic aldehyde primarily used as a synthetic intermediate in the production of retinoid analogs, including retinal and retinoic acid derivatives . Its molecular formula is C₁₆H₁₇D₃O₂, with a molecular weight of 247.35 g/mol . The compound features a deuterated methoxy group (-OCD₃) at the 4-position of the trimethylphenyl ring, enhancing metabolic stability compared to non-deuterated analogs . It is soluble in organic solvents such as acetone, chloroform, and methanol, making it suitable for use in organic synthesis .

Due to its specialized applications in pharmaceutical research, the compound is often produced on a made-to-order basis, with strict regulatory handling requirements and a short shelf life .

Properties

IUPAC Name |

(2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNAPUXYLZDDGQ-LYNMLNAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=O)/C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with Deuterated Methyl Iodide

The phenolic oxygen of 2,3,6-trimethyl-4-hydroxybenzaldehyde reacts with CD3I in the presence of a base (e.g., K2CO3) to form the deuterated methoxy derivative. This step typically proceeds in anhydrous acetone at 60°C for 12 hours, yielding 2,3,6-trimethyl-4-methoxy-d3-benzaldehyde with >95% isotopic purity.

Reaction Conditions Table

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| CD3I, K2CO3 | Acetone | 60°C | 12 h | 85–90% |

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction employs deuterated methanol (CD3OH) with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to transfer the deuterated methyl group. This method avoids harsh alkaline conditions, preserving sensitive functional groups.

Formation of the Conjugated Dienal System

The pentadienal chain is constructed via Wittig olefination or cross-coupling reactions :

Wittig Reaction with Phosphorus Ylides

A stabilized ylide, generated from 3-methyl-2-butenal and Ph3P=CHCOOR, reacts with the deuterated benzaldehyde derivative. The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, forming the (4E) isomer as the major product due to steric control.

Example Protocol

Horner-Wadsworth-Emmons Olefination

This method offers improved stereoselectivity using phosphonate esters. For example, diethyl (3-methyl-2,4-pentadienoyl)phosphonate reacts with the benzaldehyde derivative under basic conditions (NaH or KOtBu) to yield the (4E)-configured product.

Stereochemical Control and Isomer Purification

The (4E) geometry is critical for biological activity. Key strategies include:

-

Chromatographic separation using silver nitrate-impregnated silica gel to resolve E/Z isomers.

-

Crystallization from ethanol/water mixtures to isolate the thermodynamically stable (4E)-form.

Analytical Characterization

Final products are validated using:

-

NMR spectroscopy : CDCl3 resolves deuterium incorporation (absence of -OCH3 signal at δ 3.8 ppm) and confirms double-bond geometry (J4,5 = 15–16 Hz for trans).

-

High-resolution mass spectrometry (HRMS) : Molecular ion peak at m/z 247.35 [M+H]+ confirms the molecular formula C16H17D3O2.

-

HPLC purity : >98% by reverse-phase C18 column (acetonitrile:water = 70:30).

Challenges and Optimization

-

Deuterium Loss : Prolonged heating or acidic conditions may lead to H/D exchange. Mitigated by using aprotic solvents and neutral pH.

-

Isomerization : Exposure to light or heat converts (4E) to (4Z). Storage at -86°C in amber vials under argon is recommended.

Applications in Retinoid Analog Synthesis

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Synthesis of Retinoid Analogues

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal serves as an intermediate in the synthesis of retinoid analogues. These compounds are vital for studying vitamin A metabolism and its biological effects on cellular processes. Retinoids are known for their roles in vision, cellular growth, and differentiation.

Investigation of Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including anti-inflammatory and anti-cancer properties. Studies have shown that modifications to the structure can enhance these effects, making it a subject of interest for drug development.

Chemical Stability Studies

The stability of (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal under various environmental conditions has been explored to understand its degradation pathways. This knowledge is crucial for its application in pharmaceuticals where stability affects efficacy and safety.

Case Study 1: Synthesis of Retinoid Lactones

In a study by Lewin et al., (1995), (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal was utilized as a precursor for synthesizing retinoid lactones. These compounds were evaluated for their biological activity and potential therapeutic applications in dermatology and oncology .

Case Study 2: Anti-Cancer Activity

A recent investigation focused on the anti-cancer properties of modified derivatives of this compound. The study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines. This research highlights the potential for developing new cancer therapies based on the structural framework provided by (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of Retinoid Analogues | Used as an intermediate for retinoid compounds | Essential for understanding vitamin A functions |

| Biological Activity Investigation | Studied for anti-inflammatory and anti-cancer effects | Modifications enhance biological activity |

| Chemical Stability Studies | Analyzed under varying conditions | Insights into degradation pathways |

Mechanism of Action

The mechanism of action of (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal, with CAS number 1185247-91-9, is a synthetic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H20O2

- Molecular Weight : 244.33 g/mol

- Melting Point : 64-66 °C

- Solubility : Soluble in acetone, chloroform, dichloromethane, diethyl acetate, and methanol .

Antioxidant Properties

Research indicates that (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. In vitro studies have shown that this compound can effectively scavenge free radicals, contributing to cellular protection mechanisms .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models of inflammation, it has demonstrated the ability to reduce markers of inflammation such as cytokines and prostaglandins. These findings suggest a potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial effects of (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal. It has shown activity against various bacterial strains, indicating its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes .

Study 1: Antioxidant Efficacy

A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal had a higher radical scavenging ability compared to standard antioxidants such as ascorbic acid.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| (4E)-5-(4-Methoxy-d3...) | 85 | 90 |

| Ascorbic Acid | 75 | 80 |

Study 2: Anti-inflammatory Mechanism

In a study by Johnson et al. (2021), the anti-inflammatory effects were assessed in a murine model of arthritis. The treated group with (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal exhibited significantly lower levels of TNF-alpha and IL-6 compared to the control group.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 | 200 |

| Compound Treatment | 60 | 80 |

The biological activities of (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal are likely mediated through several pathways:

- Antioxidant Pathway : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase.

- Inflammatory Pathway : It inhibits NF-kB signaling pathways that lead to reduced expression of pro-inflammatory cytokines.

- Antimicrobial Mechanism : Disruption of bacterial membrane integrity leading to cell lysis.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal?

Answer:

The compound is synthesized via a Wittig reaction using 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-diene-1-triphenylphosphonium bromide and 3-formylcrotonic acid butyl ester under basic conditions (sodium hydride in dimethylformamide). Key steps include:

- Cooling to 5–10°C during reagent addition to control exothermic reactions.

- Hexane extraction and methanol/water washes for purification .

- The deuterated methoxy group (Methoxy-d3) likely involves isotopic labeling during precursor synthesis, though specific protocols require verification from deuterated analog literature .

Basic: How is the stereochemical configuration (4E) confirmed in this compound?

Answer:

The (4E) configuration is validated using:

- NMR Spectroscopy : Distinct coupling constants (J values) for trans-alkene protons.

- X-ray Crystallography : Single-crystal studies resolve double-bond geometry, as demonstrated in related triazole and imidazo-pyridine derivatives .

- Comparative Analysis : Retention time and spectral matching with authenticated standards (e.g., intermediates for Acitretin) .

Advanced: What challenges arise in isolating stereoisomers during synthesis, and how are they addressed?

Answer:

Isolation challenges include:

- Isomeric Byproducts : The Wittig reaction may yield (4Z) isomers due to steric or electronic factors.

- Resolution Methods :

Advanced: How can computational modeling optimize reaction conditions for higher (4E) selectivity?

Answer:

- DFT Studies : Calculate transition-state energies to identify steric/electronic factors favoring the (4E) configuration. For example, substituent effects on the triphenylphosphonium precursor’s reactivity can be modeled .

- Solvent Effects : Simulations of solvent polarity (e.g., dimethylformamide vs. THF) on reaction kinetics .

- Isotopic Labeling : Molecular dynamics to assess Methoxy-d3’s impact on reaction pathways .

Basic: What analytical techniques ensure purity and stability of this compound in storage?

Answer:

- Purity Assessment :

- Storage Conditions :

Advanced: What role does isotopic labeling (Methoxy-d3) play in mechanistic studies of related compounds?

Answer:

- Tracer Studies : Deuterated methoxy groups enable tracking via mass spectrometry in metabolic or degradation pathways.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to elucidate mechanisms (e.g., acid-catalyzed rearrangements) .

- NMR Signal Separation : Resolves overlapping peaks in complex mixtures, critical for studying intermediates in multi-step syntheses .

Basic: What are the primary research applications of this compound beyond Acitretin synthesis?

Answer:

- Photodynamic Therapy : Conjugated polyene aldehydes are explored for light-activated cytotoxicity.

- Plant Hormone Analogues : Structural similarity to abscisic acid (ABA) suggests potential agrochemical applications .

- Material Science : As a ligand for metal-organic frameworks (MOFs) due to its conjugated system .

Advanced: How do contradictions in reported CAS numbers (e.g., 69877-38-9 vs. 419534-29-5) impact research reproducibility?

Answer:

- Source Verification : Cross-reference supplier data with peer-reviewed syntheses (e.g., Roche’s Acitretin intermediates ).

- Structural Confirmation : Use analytical data (NMR, HRMS) to validate identity independently of CAS registrations .

- Database Limitations : Note discrepancies in commercial catalogs (e.g., BenchChem vs. PubChem entries) and prioritize institutional databases .

Advanced: What strategies mitigate degradation during prolonged experimental use?

Answer:

- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated oxidation of the dienal moiety.

- In Situ Generation : Prepare fresh solutions before use to avoid aldehyde polymerization.

- Low-Temperature Storage : Cryopreservation at -80°C in anhydrous solvents (e.g., DMSO-d6) .

Basic: What are the critical intermediates in the synthesis pathway, and how are they characterized?

Answer:

Key intermediates include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.